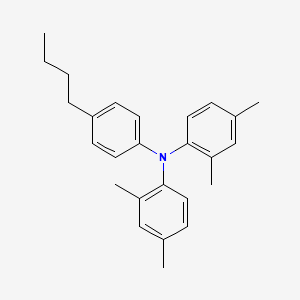![molecular formula C17H16IN3O3 B14800038 4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-iodophenyl)-4-oxobutanamide](/img/structure/B14800038.png)
4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-iodophenyl)-4-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2-hydroxybenzylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a hydrazino group, a hydroxybenzylidene moiety, and an iodophenyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-hydroxybenzylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide typically involves the condensation of 2-hydroxybenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-iodophenyl-4-oxobutanoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(2-hydroxybenzylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The hydrazone moiety can be reduced to form hydrazines.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the iodine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a precursor for synthesizing more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-[2-(2-hydroxybenzylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide involves its interaction with specific molecular targets. The hydroxybenzylidene moiety can form hydrogen bonds with target proteins, while the hydrazino group can participate in nucleophilic attacks. The iodophenyl group may enhance the compound’s binding affinity through halogen bonding .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[2-(2-hydroxybenzylidene)hydrazino]-N-(1-naphthyl)-4-oxobutanamide
- 4-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-N-(1-naphthyl)-4-oxobutanamide
- 4-[2-(2-hydroxybenzylidene)hydrazino]-N-(2-methoxyphenyl)-4-oxobutanamide
Uniqueness
4-[2-(2-hydroxybenzylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide is unique due to the presence of the iodophenyl group, which imparts distinct chemical properties such as increased reactivity in substitution reactions and potential for halogen bonding. This makes it particularly useful in applications requiring high binding affinity and specificity .
Propiedades
Fórmula molecular |
C17H16IN3O3 |
|---|---|
Peso molecular |
437.23 g/mol |
Nombre IUPAC |
N'-[(E)-(2-hydroxyphenyl)methylideneamino]-N-(4-iodophenyl)butanediamide |
InChI |
InChI=1S/C17H16IN3O3/c18-13-5-7-14(8-6-13)20-16(23)9-10-17(24)21-19-11-12-3-1-2-4-15(12)22/h1-8,11,22H,9-10H2,(H,20,23)(H,21,24)/b19-11+ |
Clave InChI |
VNAQDINBUTVBIF-YBFXNURJSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)I)O |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-N-[cyclohexyl(methyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14799958.png)
![3-Benzyl-6-(bromomethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B14799963.png)


![6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine;hydrate](/img/structure/B14799977.png)

![4,4'-methanediylbis{N-[(E)-(2,3-dichlorophenyl)methylidene]aniline}](/img/structure/B14800008.png)

![2-(4-(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14800016.png)
![calcium;19,21-dihydroxy-22-[(5S)-5-[(5S)-5-(1-hydroxyethyl)-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate](/img/structure/B14800018.png)

![5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine](/img/structure/B14800028.png)
![2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-methoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14800033.png)
